4-Chloro-6-(trifluoromethyl)cinnoline
Description
4-Chloro-6-(trifluoromethyl)cinnoline is a heterocyclic compound featuring a bicyclic cinnoline core (two adjacent nitrogen atoms in a fused benzene ring) substituted with chlorine and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties and reactivity, making this compound a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C9H4ClF3N2 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)cinnoline |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-4-14-15-8-2-1-5(3-6(7)8)9(11,12)13/h1-4H |
InChI Key |
VRPZDNRVXYUSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=N2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
4-Chloro-6-(trifluoromethyl)cinnoline serves as a critical intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing anti-infective agents and anti-cancer drugs. Research indicates that derivatives of this compound exhibit promising activity against resistant strains of pathogens, including malaria and tuberculosis.
Case Study: Antimalarial Agents
A study explored the synthesis of 4-aminoquinoline derivatives, which included modifications of this compound. These derivatives showed significant efficacy against chloroquine-resistant malaria parasites, demonstrating a favorable drug-like profile based on absorption, distribution, metabolism, and excretion (ADME) parameters .
Agricultural Chemicals
Agrochemical Formulations:
The compound is utilized in creating agrochemicals such as herbicides and fungicides. These formulations enhance crop protection and yield by combating pests and diseases effectively.
Research Findings:
Studies have shown that compounds derived from this compound demonstrate significant herbicidal activity, leading to improved agricultural productivity .
Fluorescent Dyes
Biological Imaging Applications:
this compound is employed in producing fluorescent dyes crucial for biological imaging and diagnostics. These dyes enhance visibility in cellular processes, facilitating advanced research applications.
Data Table: Fluorescent Dyes Derived from Cinnoline Compounds
| Compound Name | Application Area | Key Properties |
|---|---|---|
| This compound | Biological Imaging | High fluorescence efficiency |
| Other Derivatives | Diagnostics | Stability under physiological conditions |
Material Science
Advanced Material Development:
The unique chemical properties of this compound make it suitable for developing advanced materials. It is particularly useful in coatings and polymers that require enhanced durability and resistance.
Research Insights:
Investigations into the material properties of this compound reveal its potential to improve the performance characteristics of various industrial materials .
Research Reagents
Importance in Chemical Reactions:
As a reagent, this compound plays a vital role in various chemical reactions and analytical methods. It aids researchers in synthesizing new compounds and conducting experiments effectively.
Analytical Chemistry Applications:
The compound is also utilized in chromatography to separate and identify complex mixtures, making it invaluable in quality control processes .
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethyl)quinoline
Structural Differences :
- Core Structure: Quinoline features a benzene fused to a pyridine ring (one nitrogen), whereas cinnoline has two adjacent nitrogens in a bicyclic system.
- Substituents: Both compounds share chloro and trifluoromethyl groups, but their positions differ (quinoline: 4-Cl, 6-CF₃; cinnoline: 4-Cl, 6-CF₃ on a cinnoline core).
Physicochemical Properties :
4-Chloro-6-(trifluoromethyl)pyrimidine
Structural Differences :
- Core Structure: Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, lacking the fused benzene ring of cinnoline.
Physicochemical Properties :
| Property | This compound | 4-Chloro-6-(trifluoromethyl)pyrimidine |
|---|---|---|
| Molecular Formula | C₉H₄ClF₃N₂ | C₅H₂ClF₃N₂ |
| Molecular Weight | ~232.6 | 182.53 |
| Purity | Not provided | 95% (Thermo Scientific) |
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine
Structural Differences :
- Core Structure: Thienopyrimidine combines a thiophene ring fused to pyrimidine, offering sulfur-containing heterocyclic properties absent in cinnoline.
4-Chloro-6-fluorocinnoline
Structural Differences :
- Substituent : Fluorine replaces the trifluoromethyl group, reducing steric bulk and electron-withdrawing effects.
Preparation Methods
Reaction Mechanism and Substrate Design
The diazonium salt cyclization approach, as detailed by Evangelin et al. (2023), involves the formation of a diazonium intermediate from substituted anilines, followed by cyclization with 3-benzoyl trifluoro acetone in the presence of polyphosphoric acid. For 4-chloro-6-(trifluoromethyl)cinnoline, the protocol requires a substituted aniline precursor bearing both chloro and trifluoromethyl groups at the meta and para positions, respectively. The diazonium salt is generated at 0–5°C using sodium nitrite and hydrochloric acid, ensuring controlled decomposition to prevent side reactions.
Cyclization proceeds via electrophilic aromatic substitution, where the electron-deficient diazonium intermediate reacts with the carbonyl-activated trifluoroacetone moiety. Polyphosphoric acid acts as both a Brønsted acid catalyst and dehydrating agent, facilitating ring closure. The reaction is monitored by TLC, with typical completion times of 1–2 hours.
Optimization and Yield Data
In the synthesis of structurally analogous compound CN-12 (1-(6-chloro-4-phenyl-7-(trifluoromethyl)cinnolin-3-yl)-2,2,2-trifluoroethanone), the authors achieved a 53% yield after recrystallization from ethanol. Key physical properties included a melting point of 169°C and a molecular weight of 404.69 g/mol. IR spectroscopy confirmed the presence of C–F stretches at 1215 cm⁻¹ and C=N vibrations at 1609 cm⁻¹, while ¹H NMR revealed aromatic proton resonances at δ 7.40–8.01 ppm.
Critical challenges :
-
Competing nitration side reactions when using nitro-substituted anilines.
-
Limited solubility of trifluoromethyl-containing intermediates in polar solvents.
Sc(OTf)₃-Mediated [4 + 2] Annulation
Catalytic System and Regioselectivity
A groundbreaking method reported by ACS Organic Letters (2022) employs scandium triflate [Sc(OTf)₃] to catalyze the reaction between N-carbonyl aryldiazenes and cyclopentadiene. This azo-Povarov protocol achieves exclusive endo selectivity, positioning the trifluoromethyl group at the C6 position when using appropriately substituted diazene precursors. The reaction proceeds in chloroform at room temperature, completing within 1–6 hours depending on the electron-withdrawing nature of substituents.
Substrate Scope and Functional Group Tolerance
The methodology demonstrates remarkable compatibility with halogenated substrates. For instance, compound 3e (ethyl 8-(trifluoromethoxy)-3,3a,5,9b-tetrahydro-4H-cyclopenta[c]cinnoline-4-carboxylate) was synthesized in 67% yield, confirming the stability of trifluoromethyloxy groups under reaction conditions. Adaptation to this compound would require a diazene precursor with chloro and trifluoromethyl groups at C4 and C6, respectively.
Key advantages :
-
Atom-economic single-step process.
-
No requirement for inert atmosphere in preparative-scale reactions.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
| Parameter | Diazonium Method | Azo-Povarov |
|---|---|---|
| Typical yield range | 51–68% | 53–67% |
| Reaction time | 1–2 hours | 1–6 hours |
| Purification method | Column chromatography | Recrystallization |
| Functional group tolerance | Moderate | High |
The diazonium method provides marginally higher yields for trifluoromethyl derivatives but requires rigorous temperature control during diazotization. In contrast, the Sc(OTf)₃-catalyzed approach offers superior functional group tolerance, enabling the incorporation of sensitive substituents like sulfonamides and alkoxy groups.
Spectroscopic Characterization Benchmarks
For this compound derivatives, the following spectral signatures are anticipated based on analogous compounds:
-
¹H NMR : Aromatic protons adjacent to electron-withdrawing groups appear downfield at δ 8.2–8.7 ppm.
-
¹⁹F NMR : Trifluoromethyl groups exhibit characteristic triplets near δ -62 ppm (J = 12 Hz).
-
IR : C–F stretching vibrations between 1150–1250 cm⁻¹ and C=N stretches at 1600–1620 cm⁻¹.
Recent advances in photoredox catalysis show promise for late-stage trifluoromethylation of cinnoline intermediates. A 2024 study demonstrated visible-light-mediated C–H trifluoromethylation using Umemoto’s reagent, achieving 62% yield for analogous quinoline systems (unpublished data, cited in ). Adaptation to cinnolines could bypass the need for pre-functionalized diazene precursors.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-Chloro-6-(trifluoromethyl)cinnoline in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation and direct contact.
- Store waste separately in designated containers for halogenated organic compounds. Collaborate with certified waste management services for disposal to prevent environmental contamination .
- Work under a fume hood to mitigate exposure risks, especially during synthesis or purification steps involving volatile reagents.
Q. What established synthetic methodologies are available for preparing this compound?
- Methodological Answer :
- Thermal Cyclization : Heat 3-chloro-6-(3,3-diethyltriaz-1-eno)phenylacetylene derivatives at 200°C to form cinnoline cores. Yields exceeding 90% are achievable for halogenated analogs .
- Nucleophilic Substitution : React 4-chloro precursors (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) with arylboronic acids under Suzuki-Miyaura coupling conditions. Use Pd catalysts and optimize solvent systems (e.g., dioxane/water mixtures) .
- Phosphorus Oxychloride-Mediated Chlorination : Treat hydroxyl or amino intermediates with POCl₃ at elevated temperatures (90–101°C) to introduce chloro groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound during nucleophilic substitution?
- Methodological Answer :
- Temperature Control : Maintain reactions at 55–101°C to balance reactivity and side-product formation. For example, heating at 55°C for 3.5 hours improves regioselectivity in trifluoromethylpyrimidine systems .
- Solvent Selection : Use polar aprotic solvents (e.g., acetic acid/water mixtures) to stabilize intermediates. Azeotropic removal of water with toluene enhances reaction efficiency .
- Catalyst Loading : Optimize Pd catalyst concentrations (e.g., 0.1–1 mol%) to minimize metal residues while ensuring complete conversion .
Q. What advanced analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., δ ~8.05 ppm for pyrimidine protons) and assess electronic environments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 345.0189 for [M+H]⁺) with <5 ppm error to validate stoichiometry .
- Ultra-Performance Liquid Chromatography (UPLC) : Achieve >99% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the electron-withdrawing trifluoromethyl group influence the cinnoline ring’s reactivity?
- Methodological Answer :
- Electronic Effects : The -CF₃ group decreases electron density at the C4 position, facilitating nucleophilic aromatic substitution (e.g., amination or etherification) .
- Stability Enhancement : The group stabilizes intermediates via inductive effects, reducing decomposition during high-temperature reactions (e.g., cyclization at 200°C) .
Q. What strategies resolve discrepancies in purity data from different chromatographic methods?
- Methodological Answer :
- Cross-Validation : Compare reverse-phase HPLC (C18 columns) with normal-phase silica gel TLC to identify polar vs. non-polar impurities .
- Azeotropic Drying : Remove trace solvents (e.g., acetic acid) via toluene azeotrope to eliminate interference in GC-MS analyses .
- Multi-Detector Systems : Use LC-MS or LC-UV/ELSD to correlate retention times with mass/UV profiles for ambiguous peaks .
Q. What in vitro assays evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Testing : Adapt broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing trifluoromethylpyridazinone protocols .
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations, as demonstrated for pyrimidine-thioether derivatives .
- Enzyme Inhibition : Perform kinase or protease inhibition assays using fluorescence-based substrates to quantify IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
